molecular formula C14H11FN2OS B6500217 6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine CAS No. 131169-65-8

6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine

Cat. No.: B6500217
CAS No.: 131169-65-8
M. Wt: 274.32 g/mol
InChI Key: IPPYOOHKJIFCLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative characterized by a fluorine substituent at the 6-position of the benzothiazole core and a 2-methoxyphenyl group attached to the amine at the 2-position. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, known for their diverse pharmacological activities, including antimicrobial, anticancer, and anthelmintic properties . The 2-methoxyphenyl substituent contributes to lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

IUPAC Name

6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c1-18-12-5-3-2-4-10(12)16-14-17-11-7-6-9(15)8-13(11)19-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYOOHKJIFCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801235571
Record name 6-Fluoro-N-(2-methoxyphenyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131169-65-8
Record name 6-Fluoro-N-(2-methoxyphenyl)-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131169-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-N-(2-methoxyphenyl)-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801235571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-fluoro-4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have demonstrated the potential of benzothiazole derivatives, including 6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine, in anticancer drug development.

  • Mechanism of Action : The compound is believed to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it has shown activity against breast cancer (MCF-7) and lung cancer (A549) cell lines by targeting the PI3Kγ enzyme, which plays a crucial role in tumor growth and metastasis .
  • Case Studies : A study synthesized various 2-aminobenzothiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that compounds with benzothiazole scaffolds exhibited significant anticancer properties through mechanisms involving apoptosis and inhibition of cell cycle progression .

Anticonvulsant Activity

The anticonvulsant properties of benzothiazole derivatives have been explored extensively.

  • Synthesis and Evaluation : Research has focused on synthesizing 2-[(6-substituted-1,3-benzothiazol-2-yl)amino]-N-[5-substituted-phenyl-1,3,4-thiadiazol-2-yl]acetamides. These compounds were evaluated for their anticonvulsant activity using models such as the maximal electroshock seizure (MES) test. Several candidates displayed promising activity with minimal neurotoxicity .

Antimicrobial Properties

Benzothiazole derivatives have also been investigated for their antimicrobial effects.

  • In Vitro Studies : Compounds similar to this compound have been tested against various bacterial strains and fungi. The results suggested that these compounds could serve as potential leads for developing new antimicrobial agents due to their ability to disrupt microbial cell membranes and inhibit growth .

Neurodegenerative Disorders

Emerging research suggests that benzothiazole compounds may have therapeutic potential in treating neurodegenerative diseases.

  • Mechanistic Insights : Studies indicate that certain benzothiazole derivatives can modulate neuroinflammatory pathways and exhibit neuroprotective effects. This opens avenues for exploring this compound in conditions like Alzheimer's disease and Parkinson's disease .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
AnticancerPI3Kγ inhibitionSignificant cytotoxicity against cancer cell lines
AnticonvulsantModulation of neurotransmitter systemsPromising candidates with minimal neurotoxicity
AntimicrobialDisruption of microbial cell membranesEffective against various bacterial strains
Neurodegenerative DisordersModulation of neuroinflammatory pathwaysPotential neuroprotective effects identified

Mechanism of Action

The mechanism of action of 6-fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

  • 6-Chloro-N-[3,4-Disubstituted-1,3-Thiazol-2(3H)-Ylidene]-1,3-Benzothiazol-2-Amine (BT16)

    • Structure : Chlorine at position 6 instead of fluorine; thiazole ring substitution.
    • Properties : Melting point 279–281°C; IR peaks at 693 cm⁻¹ (C-Cl) and 1621 cm⁻¹ (C=N). Exhibits activity against colon cancer cell lines (HCT-116, HCT15, HT29) .
    • Comparison : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability but enhance hydrophobic interactions in target binding .
  • 2-Amino-6-(Trifluoromethyl)-1,3-Benzothiazole Structure: Trifluoromethyl (-CF₃) at position 4. Properties: Higher molecular weight (246.23 g/mol) and lipophilicity due to -CF₃. Used in medicinal chemistry for enhanced bioavailability .

Variations in the Amine Substituent

  • 6-Fluoro-N-(3-(1H-Imidazol-1-Yl)Propyl)-1,3-Benzothiazol-2-Amine Structure: Imidazole-propyl chain replaces 2-methoxyphenyl. Used in experimental phasing of macromolecules . Comparison: The imidazole group introduces basicity and metal-binding capacity, which may enhance interactions with enzymatic active sites compared to the methoxyphenyl group .
  • 6-Fluoro-N-(2-Morpholin-4-Ylethyl)-1,3-Benzothiazol-2-Amine Structure: Morpholine-ethyl chain instead of 2-methoxyphenyl. Properties: Molecular weight 281.35 g/mol; morpholine improves aqueous solubility. Used in high-throughput screening .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs

Compound Substituent (Position) Molecular Weight (g/mol) Key Pharmacological Activity Key References
Target Compound 6-F, 2-methoxyphenyl 274.31* Not explicitly reported
6-Chloro Analog (BT16) 6-Cl, thiazole-ylidene 466.00 Anticancer (colon cell lines)
6-Trifluoromethyl Analog 6-CF₃ 246.23 Bioavailability enhancement
Imidazole-Propyl Analog 3-imidazole-propyl 276.33 Macromolecular phasing
Morpholine-Ethyl Analog 2-morpholine-ethyl 281.35 High-throughput screening

*Calculated based on formula C₁₃H₁₀FN₃OS.

Biological Activity

6-Fluoro-N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antitubercular activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a benzothiazole core with a fluorine atom and a methoxy-substituted phenyl group. The presence of these functional groups is crucial for its biological activity. The chemical structure can be represented as follows:

C11H10FN2OS\text{C}_{11}\text{H}_{10}\text{F}\text{N}_{2}\text{OS}

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluating various substituted benzothiazoles found that those with electron-donating groups (like methoxy) showed enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound15.631.25
Reference Compound (Chloramphenicol)24.632.8

Anticancer Activity

Benzothiazole derivatives have also been studied for their anticancer properties. Compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. A notable study revealed that modifications at the C-6 position of the benzothiazole ring enhanced antiproliferative activity against human cancer cells .

Case Study: Anticancer Activity
In vitro assays showed that derivatives with methoxy substitutions exhibited improved selectivity and potency against breast cancer cell lines compared to their unsubstituted counterparts. The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

Antitubercular Activity

The antitubercular potential of benzothiazole derivatives was highlighted in a study where several compounds were synthesized and tested against Mycobacterium tuberculosis. The results indicated that compounds with similar structures to this compound displayed promising activity, with minimum inhibitory concentrations (MICs) comparable to standard antitubercular drugs like isoniazid .

Table 2: Antitubercular Activity Data

CompoundMIC (µg/mL)Comparison with Isoniazid
This compound25Comparable
Isoniazid25Standard

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity, improving membrane permeability and interaction with cellular targets. Additionally, the methoxy group may facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity and specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.